molecular formula C10H18N2O7 B093741 N-(2-Hydroxyethyl)ethylenediaminetriacetic acid CAS No. 150-39-0

N-(2-Hydroxyethyl)ethylenediaminetriacetic acid

Cat. No.: B093741
CAS No.: 150-39-0
M. Wt: 278.26 g/mol
InChI Key: URDCARMUOSMFFI-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, also known as HEDTA, primarily targets metal ions such as iron (II), copper (II), zinc (II), manganese (II), and uranium (VI) ions . These metal ions play crucial roles in various biological processes, and their dysregulation can lead to several health issues.

Mode of Action

HEDTA acts as a chelating agent, forming complexes with its target metal ions . This interaction involves the formation of a cyclic structure where the metal ion is surrounded by the HEDTA molecule, effectively “trapping” the ion. This process can influence the bioavailability and reactivity of the metal ions, leading to changes in their biological activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of HEDTA. For instance, the presence of competing metal ions in the environment can affect HEDTA’s chelating efficiency. Additionally, factors such as pH and temperature can influence the stability of the complexes formed between HEDTA and its target ions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Comparison with Similar Compounds

Uniqueness: N-(2-Hydroxyethyl)ethylenediaminetriacetic acid is unique due to its specific structure, which allows for the formation of stable tridentate complexes with metal ions. This property makes it particularly effective in applications requiring strong and stable metal chelation .

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid
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InChI

InChI=1S/C10H18N2O7/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19)
Source PubChem
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InChI Key

URDCARMUOSMFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1330-54-7 (tri-hydrochloride salt), 139-89-9 (tri-hydrochloride salt), 62029-50-9 (tri-potassium salt)
Record name Hydroxyethylethylenediaminetriacetic acid
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DSSTOX Substance ID

DTXSID1059737
Record name (2-Hydroxyethyl)ethylenediaminetriacetic acid
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Molecular Weight

278.26 g/mol
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Physical Description

Dry Powder; Liquid, Solid; [Hawley] White odorless powder; [MSDSonline]
Record name Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-
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Record name Hydroxyethylethylenediaminetriacetic acid
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Solubility

SOL IN WATER AND METHANOL
Record name HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID
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Color/Form

SOLID

CAS No.

150-39-0
Record name HEDTA
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Record name Hydroxyethylethylenediaminetriacetic acid
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Record name Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-
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Record name (2-Hydroxyethyl)ethylenediaminetriacetic acid
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Record name N-(2-hydroxyethyl)ethylenediaminetriacetic acid
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Record name HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID
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Melting Point

159 °C
Record name HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID
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Synthesis routes and methods

Procedure details

A carboxylic acid is prepared by contacting an aqueous solution of the alkali metal or ammonium carboxylate with a liquid cation exchange agent dissolved in an organic solvent in which the carboxylic acid is substantially water immiscible. As an example, an aqueous solution of trisodium N-(2-hydroxyethyl)ethylenediaminetriacetate is contacted with di(2-ethylhexyl)phosphoric acid in kerosene to thereby form N-(2-hydroxyethyl)ethylenediaminetriacetic acid in the aqueous solution.
[Compound]
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ammonium carboxylate
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carboxylic acid
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kerosene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) has the molecular formula C10H18N2O7 and a molecular weight of 290.26 g/mol.

ANone: Yes, various spectroscopic techniques have been employed to characterize HEDTA and its metal complexes. These include:

  • FTIR Spectroscopy: Provides information about the functional groups present in HEDTA and its coordination mode in metal complexes. For example, the presence of a carbonyl group in the lactone form of HEDTA was confirmed through FTIR analysis. []
  • NMR Spectroscopy: Used to determine the structure, protonation state, and dynamics of HEDTA complexes in solution. For example, 13C NMR spectroscopy was employed to identify the degradation products of HEDTA in simulated waste mixtures. []
  • UV-Vis Spectrophotometry: Monitors the formation and reactions of HEDTA complexes through characteristic absorption bands. This technique was used to study the kinetics of the reaction between a vanadyl-HEDTA complex and hydrogen peroxide. []
  • Electron Spin Resonance (ESR) Spectroscopy: Offers insights into the electronic structure and geometry of paramagnetic metal complexes of HEDTA, such as those formed with iron(III). []
  • Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: Provides structural information about the coordination environment of metal ions in HEDTA complexes, such as bond lengths and coordination numbers. EXAFS studies revealed the tridentate coordination mode of HEDTA in NpO2L2− and NpO2(HL)− complexes. []

A: HEDTA readily forms stable complexes with various metal ions, including transition metals like Fe(III), Ru(II), Co(II), Ni(II), Cu(II), Zn(II), and lanthanides. The complexes can be mononuclear or polynuclear depending on the metal ion, pH, and ligand concentration. [, , , , , , , , , , ]

ANone: HEDTA can coordinate to metal ions in different ways depending on the metal ion and pH:

  • Tridentate Coordination: Involves two oxygen atoms from two carboxylate groups and one nitrogen atom from the amine group. This mode is observed in complexes like NpO2(HL)− and NpO2L2−. []
  • Tetradentate Coordination: Involves all three carboxylate groups and the amine nitrogen. This mode is seen in complexes like UO2L− and UO2(H-1L)2-. []
  • Bridging Mode: Observed in polynuclear complexes where HEDTA acts as a bridge between two metal centers. []

A: Yes, several studies have investigated the thermodynamics of HEDTA complexation with different metal ions using techniques like potentiometry and calorimetry. These studies have determined thermodynamic parameters such as stability constants (log β), enthalpy changes (ΔH), and entropy changes (ΔS) for the complexation reactions. [, , , ]

ANone: HEDTA finds applications in various fields due to its strong chelating ability:

  • Analytical Chemistry: Used as a titrant for metal ion determination. []
  • Separation Science: Employed in ion exchange chromatography for separating metal ions, particularly lanthanides. [, ]
  • Agriculture: Utilized in fertilizers to enhance the availability of micronutrients like zinc to plants. []
  • Environmental Remediation: Investigated for its potential in soil washing and phytoextraction to remove heavy metals from contaminated soils. [, ]
  • Medicine: Used as a chelating agent in the treatment of metal poisoning. []
  • Thermal Degradation: Studies have investigated the thermal decomposition of HEDTA in simulated waste mixtures, identifying various degradation products and analyzing the kinetics of the process. [, ]

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